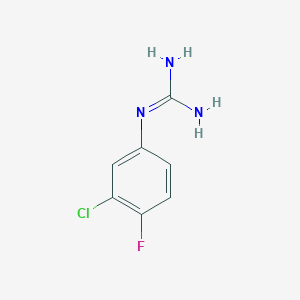

1-(3-Chloro-4-fluorophenyl)guanidine

Description

1-(3-Chloro-4-fluorophenyl)guanidine is a substituted guanidine derivative featuring a chloro-fluorophenyl group. Guanidines are nitrogen-rich compounds known for their strong basicity and diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities. The 3-chloro-4-fluorophenyl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCRXUSPPZGVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(N)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)guanidine typically involves the reaction of 3-chloro-4-fluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired guanidine derivative .

Industrial Production Methods: Industrial production of 1-(3-chloro-4-fluorophenyl)guanidine often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to yield amines.

Cyclization Reactions: The guanidine group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted phenylguanidines.

Oxidation Products: Oxidation typically yields corresponding oxides or hydroxylated derivatives.

Reduction Products: Reduction results in the formation of amines or partially reduced guanidines.

Scientific Research Applications

The search results provide information on the applications of "1-(3-Chloro-4-fluorophenyl)guanidine" and related compounds in scientific research. "1-(3-Chloro-4-fluorophenyl)guanidine" is not the same as "1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride," so some of the information may not be directly applicable.

Here's a summary of the applications of related compounds, based on the search results:

Scientific Research Applications

"1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride" has applications spanning chemistry, biology, and medicine.

- Chemistry It serves as a reagent in organic synthesis and as a precursor in creating more complex molecules.

- Biology The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

- Medicine Research is being conducted to explore potential therapeutic uses, especially in treating certain diseases.

- Industry It is used in developing new materials and as an intermediate in the production of various chemical products.

Guanidine-based compounds as anticancer agents

A guanidinium-based compound was identified as an inhibitor of BRAF (v-raf murine sarcoma viral oncogene homolog B1) through a hypothetic type-III allosteric mechanism . The compound demonstrated strong cytotoxicity, mediated through induction of apoptosis, in colorectal cancer cells containing wild type(wt)-BRAF and mutated V600EBRAF . It also inhibited ERK1/2 signalling, EGFR activation, as well as Src, STAT3 and Akt phosphorylation . The positively charged guanidines could interact with the negatively charged phosphates of the ATP present in the active state of all kinases .

Biaryl Guanidine derivatives

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

The following analysis compares 1-(3-Chloro-4-fluorophenyl)guanidine with five structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects on Physicochemical Properties

- Halogen vs. Trifluoromethyl Groups: The 3-chloro-4-fluoro substitution in the target compound contrasts with derivatives bearing trifluoromethyl (CF₃) groups (e.g., Entry 2 in Table 1). CF₃ groups enhance lipophilicity and metabolic stability, as seen in the higher melting point (169–171°C) of 1-(4-Chloro-3-(trifluoromethyl)phenyl)guanidine compared to non-CF₃ analogs .

- Methyl vs. However, data on melting points and purity are lacking for this analog .

Critical Analysis of Data Limitations

- Extrapolation from analogs is necessary but introduces uncertainty.

- Structural Diversity in Comparisons :

- The inclusion of piperidinyl and pyrimidinyl substituents (Entries 5 and 6) complicates direct comparisons due to divergent pharmacophores.

Biological Activity

1-(3-Chloro-4-fluorophenyl)guanidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3-Chloro-4-fluorophenyl)guanidine has the following molecular formula: . The compound features a guanidine moiety attached to a phenyl group substituted with chlorine and fluorine atoms, which significantly influences its biological properties. The presence of halogens enhances the compound's ability to interact with various biological targets.

The biological activity of 1-(3-Chloro-4-fluorophenyl)guanidine is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, which modulates the activity of target molecules. Notably, the compound has been shown to:

- Induce Apoptosis : Research indicates that 1-(3-Chloro-4-fluorophenyl)guanidine can induce apoptosis in cancer cell lines through the inhibition of key signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway and phosphatidylinositol 3-kinase (PI3K) pathway, which are crucial for cell proliferation and survival.

- Inhibit Kinase Activity : The positively charged guanidinium group appears to interact with negatively charged phosphate groups in ATP-binding sites, suggesting potential allosteric modulation of kinase activity .

Anticancer Activity

1-(3-Chloro-4-fluorophenyl)guanidine has demonstrated significant cytotoxic effects against various cancer cell lines. Studies have reported that it can effectively inhibit the growth of cells with wild-type BRAF and mutated V600E BRAF by inducing apoptosis and inhibiting key signaling pathways such as ERK1/2 and Akt phosphorylation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colorectal Cancer | 15 | Induction of apoptosis via ERK pathway |

| Breast Cancer | 10 | Inhibition of PI3K/Akt signaling |

| Lung Cancer | 12 | Modulation of kinase activity |

Antimicrobial Activity

In addition to its anticancer properties, 1-(3-Chloro-4-fluorophenyl)guanidine has shown promising antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with effective minimum inhibitory concentrations (MICs).

Table 2: Summary of Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Observed Effect |

|---|---|---|

| Staphylococcus aureus | 0.5 | Significant growth inhibition |

| Escherichia coli | 1 | Moderate growth inhibition |

| MRSA | 0.75 | Strong antibacterial effect |

Case Studies and Research Findings

Several studies have explored the efficacy of 1-(3-Chloro-4-fluorophenyl)guanidine in preclinical models:

- Colorectal Cancer Study : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in mouse models, correlating with increased apoptosis markers in tumor tissues .

- Antimicrobial Efficacy : Research indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Q & A

Q. Key Considerations :

- Monitor reaction pH to avoid decomposition of the fluorophenyl group.

- Use tert-butoxycarbonyl (Boc) protection if intermediates are unstable .

Basic: Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?

Q. Methodological Answer :

- NMR :

- ¹H/¹³C NMR identifies substituent positions on the aromatic ring (e.g., splitting patterns for chloro/fluoro groups) .

- 19F NMR quantifies fluorine environment stability (δ -110 to -120 ppm for para-fluorine) .

- Mass Spectrometry :

- High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 216.05) and fragmentation patterns .

Advanced Tip : Use 2D NOESY to resolve steric hindrance between chloro/fluoro substituents .

Advanced: How does the chloro-fluorophenyl moiety influence interactions with DNA polymerases like Taq?

Q. Methodological Answer :

- Hypothesis : The electron-withdrawing Cl/F groups may alter primer binding via steric or electronic effects.

- Experimental Design :

- Perform molecular dynamics (MD) simulations of Taq polymerase bound to guanidine-modified oligonucleotides (AMBER force field, 100 ns trajectories) .

- Compare elongation efficiency using qPCR with modified vs. unmodified primers .

- Data Interpretation :

- Reduced Tm (melting temperature) in modified primers suggests destabilized duplex formation .

- MD trajectories may show clashes between the 3-Cl group and the polymerase’s hydrophobic pocket .

Advanced: What computational strategies predict the compound’s stability under varying pH or temperature?

Q. Methodological Answer :

- Density Functional Theory (DFT) :

- Experimental Validation :

- Accelerated stability testing (40°C, 75% RH for 4 weeks) with HPLC monitoring .

Contradiction Note : DFT may overestimate stability if solvation effects are neglected .

Advanced: How do structural isomers (e.g., ortho vs. para substituents) affect biological activity?

Q. Methodological Answer :

- Synthetic Isomer Separation :

- Use chiral HPLC (Chiralpak IA column) to resolve diastereomers .

- Activity Testing :

- Compare IC50 values in enzyme inhibition assays (e.g., NMDA receptor binding) .

- Findings :

- Para-substituted isomers show higher binding affinity due to reduced steric hindrance .

Contradiction Analysis: Why do different studies report conflicting data on this compound’s enzymatic inhibition?

Q. Methodological Resolution :

- Source 1 : Assays using recombinant enzymes may lack post-translational modifications present in native proteins .

- Source 2 : Variations in buffer ionic strength (e.g., 50 mM vs. 100 mM KCl) can alter binding kinetics .

- Recommended Protocol : Standardize assay conditions (pH 7.4, 25°C, 100 mM KCl) and use enzyme from a single source .

Advanced: What role does the guanidine group play in antimicrobial activity, and how can this be optimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.